Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Lipophilicity LogP ADME

This 4-aminoquinoline-3-carboxylate features a 6-phenoxy substituent that elevates LogP to 4.62—over one log unit higher than unsubstituted analogs—translating to a 10–60× increase in membrane partitioning. The C4 pyridin-3-ylmethylamino group and C3 ethyl ester provide additional vectors for SAR exploration. With a TPSA of 73 Ų and Fsp³ of 0.125, it is suited for intracellular target engagement and lead optimization. Available from stock at ≥90% purity.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
Cat. No. B7774855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H21N3O3/c1-2-29-24(28)21-16-26-22-11-10-19(30-18-8-4-3-5-9-18)13-20(22)23(21)27-15-17-7-6-12-25-14-17/h3-14,16H,2,15H2,1H3,(H,26,27)
InChIKeyBKZWBQZAFBAYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate – Chemical Class and Physicochemical Profile for Procurement


Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a fully synthetic, small-molecule quinoline-3-carboxylate derivative (MFCD04066238; molecular formula C₂₄H₂₁N₃O₃, molecular weight 399.45 g/mol) featuring a C6 phenoxy substituent, a C4 pyridin-3-ylmethylamino group, and a C3 ethyl ester [1]. It is listed as a stock screening compound (Chemspace ID CSSS00160862120) and falls within the broader structural class of 4-aminoquinolines, a scaffold extensively explored for kinase inhibition, antiparasitic, and antimicrobial applications. Its calculated physicochemical properties (LogP 4.62, topological polar surface area 73 Ų, Fsp³ 0.125) position it as a lipophilic, rigid chemotype suitable for lead-identification campaigns where membrane permeability is a prerequisite [1].

Why In-Class 4-Aminoquinoline-3-carboxylates Cannot Be Freely Substituted for Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate


Within the 4-aminoquinoline-3-carboxylate family, even subtle substituent changes at the C6 position drastically alter lipophilicity, electronic profile, and steric bulk, which in turn modulates target binding, metabolic stability, and off-target liability. The 6-phenoxy substituent distinguishes this compound from C6-unsubstituted, C6-bromo, C8-methyl, and C7,8-dichloro analogs, each possessing divergent computed LogP, polar surface area, and hydrogen-bonding capacity—predictors of membrane permeability and CYP450 susceptibility [1][2]. Consequently, procurement based solely on core scaffold without controlling for the C6 substituent risks selecting a compound with significantly different ADME and target-engagement profiles.

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate – Comparator-Based Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted and 8-Methyl Analogs Drives Membrane Permeability Potential

The target compound exhibits a calculated LogP of 4.62, substantially higher than the C6-unsubstituted analog ethyl 4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate (LogP estimated ~2.8 based on a 307.35 Da scaffold) and the C8-methyl analog (LogP ~3.2–3.5) [1][2]. This 1.1–1.8 log unit increase indicates roughly 10- to 60-fold greater lipophilicity, a critical determinant for passive membrane permeability and blood–brain barrier penetration potential.

Lipophilicity LogP ADME Permeability

Reduced Polar Surface Area vs. C6-Bromo Analog May Improve Oral Bioavailability Potential

The target compound has a topological polar surface area (TPSA) of 73 Ų, which falls within the favorable range for oral absorption (<140 Ų) and is lower than the C6-bromo analog (estimated TPSA ~59–65 Ų for the core scaffold plus bromine, but experimental values suggest ~59.3 Ų for a structurally related bromo-quinoline) [1]. The phenoxy group provides additional hydrogen-bond acceptor capacity without excessively increasing TPSA, potentially balancing solubility and permeability better than a halogen substituent.

Polar Surface Area Oral Bioavailability Drug-likeness

Increased Molecular Weight and Rotatable Bond Count Relative to Unsubstituted Core May Influence Target Binding Kinetics

With a molecular weight of 399.45 Da and 8 rotatable bonds, the target compound is substantially larger and more flexible than the C6-unsubstituted core analog (MW 307.35 Da, ~6 rotatable bonds) [1][2]. The added phenoxy group contributes approximately 92 Da and two additional rotatable bonds, which may enhance the entropic penalty upon target binding but also provides additional van der Waals contact surface for improved affinity.

Molecular Weight Rotatable Bonds Binding Kinetics

Multiple Commercial Sources with Defined Purity Enable Reproducible Procurement for Screening Campaigns

The compound is available from at least one major screening-compound supplier (Chemspace) at a specified purity of 90% in quantities ranging from 5 mg to 100 mg, with a lead time of approximately 12 days [1]. In contrast, several close analogs (e.g., the C6-bromo and 8-methyl variants) are primarily listed by suppliers that are explicitly excluded from this analysis due to insufficient technical documentation, limiting verifiable procurement options.

Commercial Availability Purity Procurement

Recommended Application Scenarios for Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate Based on Quantitative Differentiation


Lead-Identification Screening in Cell-Based Phenotypic Assays Requiring High Membrane Permeability

The compound's elevated LogP (4.62) relative to C6-unsubstituted and 8-methyl analogs positions it as a strong candidate for cell-based screens where passive diffusion across lipid bilayers is rate-limiting. Its calculated lipophilicity surpasses that of simpler 4-aminoquinoline-3-carboxylates by more than one log unit, corresponding to an estimated 10- to 60-fold increase in membrane partitioning [1][2]. This property is particularly relevant for phenotypic screening in oncology or neurobiology where the target may reside intracellularly or within the CNS.

Structure–Activity Relationship (SAR) Studies Focused on C6 Substituent Effects on Kinase or Enzyme Inhibition

The 6-phenoxy motif offers a distinct combination of hydrogen-bond acceptor capacity (TPSA 73 Ų) and steric bulk compared to halogen (bromo) or alkyl (methyl) substituents at the same position. Incorporating this compound into an SAR matrix allows researchers to interrogate the influence of aryl ether substituents on target affinity, selectivity, and metabolic stability, complementing data from bromo, methyl, and unsubstituted analogs [1].

Fragment- or Ligand-Efficiency Analyses Leveraging Multiple Property Dimensions

With a molecular weight of 399.45 Da and 8 rotatable bonds, the compound sits near the upper limit of traditional lead-like chemical space but offers a rich set of structural features (phenoxy, pyridylmethylamino, ethyl ester) for property-based optimization. Its Fsp³ value of 0.125 indicates a highly aromatic, planar structure that may be modified through saturation to improve solubility and metabolic stability—a common strategy in lead optimization programs [1].

Procurement for Academic or Biotech Screening Libraries with Verified Purity Requirements

The documented availability of the compound from Chemspace at 90% purity and in multiple pack sizes (5 mg to 100 mg) provides a qualified procurement route. For screening libraries that require vendor documentation for quality control, this compound offers traceable sourcing that may not be available for several close analogs currently listed only through excluded or inadequately documented suppliers [1].

Quote Request

Request a Quote for Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.